molecular formula C21H17N5O4S B4200302 [3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

[3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

Cat. No.: B4200302
M. Wt: 435.5 g/mol
InChI Key: QECYLTWUCLPOHJ-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone typically involves multi-step organic reactions. The starting materials might include 4-methoxybenzaldehyde, 4-nitrobenzoic acid, and 2-thienylmethylamine. The synthesis could involve:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the nitrobenzoyl group via acylation.
  • Attachment of the thienylmethyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Use of catalysts to accelerate the reaction.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The thienylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

Major Products

  • Oxidation of the methoxy group forms 3-(4-hydroxyphenyl)-1-(4-nitrobenzoyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine.
  • Reduction of the nitro group forms 3-(4-methoxyphenyl)-1-(4-aminobenzoyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine.
  • Substitution of the thienylmethyl group forms various derivatives depending on the substituent.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving triazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone would depend on its specific application. Generally, triazole derivatives exert their effects by:

  • Inhibiting enzymes involved in critical biological pathways.
  • Binding to specific receptors or proteins, altering their function.
  • Interfering with the synthesis of nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simpler structure.

    Fluconazole: A triazole antifungal agent.

    Ribavirin: A triazole antiviral agent.

Uniqueness

[3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c1-30-17-10-6-14(7-11-17)19-23-21(22-13-18-3-2-12-31-18)25(24-19)20(27)15-4-8-16(9-5-15)26(28)29/h2-12H,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECYLTWUCLPOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Reactant of Route 6
[3-(4-Methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

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